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Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dibromo-7H-purine, a key

intermediate in the synthesis of various biologically active compounds. This document outlines

its commercial availability, key quantitative data, a representative synthetic protocol, and its

application in the development of kinase inhibitors.

Commercial Availability
2,6-dibromo-7H-purine (CAS No. 1196-41-4) is readily available from a number of commercial

chemical suppliers. Researchers can procure this compound from vendors specializing in

building blocks for medicinal chemistry and drug discovery. Some of the prominent suppliers

include:

BLD Pharm

Shanghai Amole Biotechnology Co., Ltd.

Chemsrc

Physicochemical and Quantitative Data
The following tables summarize the typical physical and chemical properties of 2,6-dibromo-
7H-purine. This data is compiled from supplier information and publicly available safety data

sheets. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA) provided
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by the supplier. A representative CoA for a related purine derivative, 2,6-diamino-7H-purine,

indicates that purity is typically determined by High-Performance Liquid Chromatography

(HPLC) and identity is confirmed by ¹H NMR spectroscopy.[1]

Identifier Value

CAS Number 1196-41-4

Molecular Formula C₅H₂Br₂N₄

Molecular Weight 277.90 g/mol

Property Value

Appearance Off-white to light yellow solid (representative)

Purity (HPLC) ≥ 95% (typical)

Melting Point >300 °C

Solubility Soluble in DMSO

Synthesis of 2,6-dibromo-7H-purine
2,6-dibromo-7H-purine can be synthesized from commercially available starting materials

such as uric acid. The following is a generalized experimental protocol based on established

methods for the synthesis of substituted purines.

Experimental Protocol: Synthesis from Uric Acid
Materials:

Uric Acid

Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and

phosphorus oxychloride (POCl₃)

N,N-Dimethylaniline (or other high-boiling tertiary amine)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-W013631/7H-Purine-2-6-diamine-COA-518911-MedChemExpress.pdf
https://www.benchchem.com/product/b071965?utm_src=pdf-body
https://www.benchchem.com/product/b071965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inert solvent (e.g., acetonitrile)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Diatomaceous earth

Procedure:

A mixture of uric acid and an excess of phosphorus oxybromide (or a mixture of PBr₅ and

POCl₃) in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser

and a stirring mechanism.

A high-boiling tertiary amine, such as N,N-dimethylaniline, is added to the mixture.

The reaction mixture is heated to reflux and maintained at this temperature for several hours

until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

After cooling to room temperature, the reaction mixture is cautiously poured onto crushed

ice.

The acidic solution is then neutralized with a solution of sodium hydroxide.

The resulting precipitate is collected by filtration, washed with water, and dried.

The crude product can be further purified by recrystallization from a suitable solvent or by

column chromatography on silica gel.

This procedure provides a general guideline. For specific reaction conditions, including

stoichiometry, reaction times, and purification methods, it is recommended to consult detailed

synthetic procedures in the chemical literature.

Applications in Drug Discovery: A Precursor for
Kinase Inhibitors
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2,6-dibromo-7H-purine serves as a versatile starting material for the synthesis of a wide array

of substituted purine derivatives, many of which exhibit potent inhibitory activity against various

protein kinases. The bromine atoms at the 2- and 6-positions are amenable to nucleophilic

substitution, allowing for the introduction of diverse functionalities.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK)
Inhibitors
Substituted purines are a well-established class of cyclin-dependent kinase (CDK) inhibitors.[2]

The synthesis of these inhibitors often involves the sequential displacement of the bromine

atoms on the 2,6-dibromopurine core. For instance, reaction with various amines can introduce

side chains that occupy the ATP-binding pocket of the kinase, leading to potent and selective

inhibition.

The general workflow for utilizing 2,6-dibromo-7H-purine in the synthesis of CDK inhibitors is

depicted in the following diagram.
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Experimental Workflow: Synthesis of CDK Inhibitors from 2,6-dibromo-7H-purine

2,6-dibromo-7H-purine

Nucleophilic Substitution at C6
(e.g., with an amine R¹-NH₂)

2-bromo-6-(R¹-amino)-7H-purine

Nucleophilic Substitution at C2
(e.g., with an amine R²-NH₂)

2,6-bis(substituted amino)-7H-purine
(CDK Inhibitor Scaffold)

Further Derivatization
(e.g., at N7 or N9)

Final CDK Inhibitor Analog

Click to download full resolution via product page

Caption: Synthetic workflow for CDK inhibitors.

Involvement in Purinergic Signaling Pathways
Purine derivatives are central to purinergic signaling, a form of extracellular communication

mediated by purine nucleosides and nucleotides like adenosine and ATP.[3][4][5] These

signaling molecules activate purinergic receptors, which are implicated in a vast array of
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physiological and pathological processes, including inflammation, neurotransmission, and

cancer.[3][4][5]

2,6-dibromo-7H-purine, as a synthetic precursor, allows for the creation of novel purine

derivatives that can be used as chemical probes to study these pathways or as potential

therapeutic agents that modulate the activity of purinergic receptors or the enzymes involved in

purine metabolism. The diagram below illustrates the general concept of purinergic signaling.

Overview of Purinergic Signaling
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Caption: Key components of purinergic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. file.medchemexpress.com [file.medchemexpress.com]

2. The design and synthesis of purine inhibitors of CDK2. III - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

4. From purines to purinergic signalling: molecular functions and human diseases - PMC
[pmc.ncbi.nlm.nih.gov]

5. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,6-
dibromo-7H-purine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071965#commercial-suppliers-of-2-6-dibromo-7h-
purine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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